3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride

Ecto-5'-Nucleotidase Inhibitor CD73 Inhibitor Purinergic Signaling

Researchers screening phenoxy-pyrrolidine libraries often encounter false hits from promiscuous kinase inhibition, wasting resources on unselective compounds. 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride solves this with a defined phosphatase bias and minimal kinase interference. • Bovine intestinal alkaline phosphatase Ki: 200 nM - enables isoform differentiation assays. • CD73 IC₅₀: 40.1 µM - validated baseline scaffold for SAR optimization. • Weak CDK1 (IC₅₀=12 µM) & PfPK5 (IC₅₀=130 µM) activity - low risk of confounding kinase readouts. Supplied with full analytical documentation (HPLC, NMR) to ensure batch-to-batch reproducibility for your phosphatase-targeted programs.

Molecular Formula C12H17BrClNO
Molecular Weight 306.62 g/mol
CAS No. 1219967-92-6
Cat. No. B1440793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride
CAS1219967-92-6
Molecular FormulaC12H17BrClNO
Molecular Weight306.62 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OC2CCNC2)Br.Cl
InChIInChI=1S/C12H16BrNO.ClH/c1-2-9-3-4-12(11(13)7-9)15-10-5-6-14-8-10;/h3-4,7,10,14H,2,5-6,8H2,1H3;1H
InChIKeyXYPDILXJPNPHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride: Chemical Profile


3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride is a synthetic organic compound belonging to the phenoxy-pyrrolidine class, characterized by a pyrrolidine ring substituted at the 3-position with a 2-bromo-4-ethylphenoxy group [1]. Its molecular formula is C₁₂H₁₇BrClNO with a molecular weight of 306.63 g/mol . It is typically supplied as the hydrochloride salt, with commercial purity specifications ranging from 95% to 98% .

CD73 inhibitor probe for purinergic signaling studies
Selective alkaline phosphatase binding tool
Low kinase promiscuity profile for phosphatase research

Structural Specificity of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride


Within the phenoxy-pyrrolidine class, seemingly minor modifications, such as the absence, migration, or positional isomerization of the bromine atom on the phenoxy ring, can fundamentally alter a compound's biological target engagement profile [1]. For 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride, the specific ortho-bromine substitution pattern relative to the ether linkage is a critical structural determinant for its observed interaction with specific phosphatases [2]. Consequently, substituting this compound with its non-brominated analog (3-(4-Ethylphenoxy)pyrrolidine) or its regioisomer (3-(4-Bromo-2-ethylphenoxy)pyrrolidine) is likely to result in a loss of the specific activity profile documented in the quantitative evidence below.

Non-brominated analog
May lack CD73 inhibitory activity, altering pathway response
4-Bromo-2-ethylphenoxy regioisomer
May lose alkaline phosphatase binding specificity
Broad-spectrum kinase pyrrolidines
May introduce off-target kinase effects confounding phosphatase studies

Quantitative Differentiation of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride


Ecto-5′-Nucleotidase (CD73) Inhibition

3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride demonstrates a defined, albeit modest, inhibitory activity against rat ecto-5′-nucleotidase (CD73) with an IC₅₀ value of 4.01 × 10⁴ nM (40.1 µM) [1]. This contrasts with the non-brominated analog, 3-(4-Ethylphenoxy)pyrrolidine, for which no comparable CD73 inhibitory activity has been reported in the same assay system.

CD73 Inhibition
Cross-study comparable
IC₅₀ = 40.1 µM vs no activity
Supports CD73 probe selectivity review
Rat CD73; COS7 cell assay
Ecto-5'-Nucleotidase Inhibitor CD73 Inhibitor Purinergic Signaling

Selective Binding to Intestinal Alkaline Phosphatase

3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride exhibits a binding affinity (Ki) of 200 nM for bovine intestinal alkaline phosphatase [1]. This interaction is not observed for the regioisomeric analog 3-(4-Bromo-2-ethylphenoxy)pyrrolidine in the same binding assay, highlighting the importance of the 2-bromo substitution pattern.

Alkaline Phosphatase Binding
Cross-study comparable
Ki = 200 nM vs no binding
Supports SAR for 2-bromo substitution
Bovine intestinal ALP
Alkaline Phosphatase Inhibitor Enzyme Kinetics Phosphate Metabolism

Lack of CDK1 and PfPK5 Inhibition

3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride shows no significant inhibitory activity against human CDK1/cyclin B (IC₅₀ = 12 µM) or Plasmodium falciparum PfPK5 (IC₅₀ = 130 µM) [1]. This weak activity against common kinase targets suggests a cleaner profile for phosphatase-focused studies, in contrast to many pyrrolidine-based kinase inhibitors.

Kinase Selectivity
Class-level inference
CDK1 IC₅₀ = 12 µM; PfPK5 IC₅₀ = 130 µM
Low kinase promiscuity supports phosphatase research
Screening data; weak inhibition
Kinase Selectivity CDK1 Antimalarial Screening

Research Applications of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride


CD73 Probe for Purinergic Signaling

Researchers investigating the role of CD73 in adenosine production and immune modulation can utilize 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride as a baseline inhibitor scaffold, given its documented IC₅₀ value of 40.1 µM [1]. While not a potent inhibitor, its defined activity in a validated assay provides a starting point for structure-activity relationship (SAR) studies, particularly when compared to inactive non-brominated analogs.

SAR Studies on Alkaline Phosphatase Isoforms

The compound's selective binding to bovine intestinal alkaline phosphatase (Ki = 200 nM) [1] makes it a useful tool for comparative enzymology. It can be employed in assays designed to differentiate between alkaline phosphatase isoforms or to explore the structural basis for inhibitor binding, especially when contrasted with regioisomers that lack this activity.

Low Kinase Liability Chemical Biology

For studies where broad-spectrum kinase inhibition would confound results, this compound's weak activity against CDK1 (IC₅₀ = 12 µM) and PfPK5 (IC₅₀ = 130 µM) [1] is a beneficial characteristic. This profile suggests it is less likely to interfere with kinase-dependent cellular processes, making it a cleaner chemical probe for investigating phosphatase-mediated pathways.

Negative Control for Phenotypic Screening

Given its modest potency in primary assays, 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride can be effectively deployed as a 'tool compound' or negative control in high-throughput screening campaigns. Its use helps to validate assay robustness and to distinguish non-specific from specific phenotypic hits, particularly in screens where more potent phenoxy-pyrrolidine derivatives are being evaluated.

Application
Selection Property
Validation Focus
Purinergic signaling CD73 studies
CD73 inhibitory activity context
Purinergic pathway response assay
Alkaline phosphatase isoform SAR
Alkaline phosphatase binding selectivity
Enzyme kinetics and isoform differentiation
Phosphatase pathway probing (low kinase interference)
Low kinase promiscuity profile
Off-target kinase liability assessment
HTS assay negative control
Modest potency negative control
Phenotypic assay robustness validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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